Methotrexate α-tert-Butyl Ester
Description
Contextualization of Methotrexate (B535133) as a Chemical Entity
Methotrexate is a synthetic compound that functions as an antagonist of folic acid. nih.gov Structurally, it is composed of a 4-amino-4-deoxy-N10-methylpteroic acid moiety linked to a glutamic acid residue. This structural similarity to folic acid allows it to competitively inhibit dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. nih.govmdpi.com This inhibition of nucleotide synthesis underlies its potent antiproliferative effects, making it a valuable agent in the study of rapidly dividing cells, such as those found in cancer. mdpi.comnih.gov
Significance of Methotrexate α-tert-Butyl Ester in Chemical Synthesis and Biological Studies
This compound is a key intermediate in the synthesis of various Methotrexate derivatives designed for targeted drug delivery and improved therapeutic profiles. For instance, it has been used in the creation of dendrimer-based drug conjugates. medchemexpress.com By protecting the α-carboxyl group, researchers can attach polymers or other moieties to the γ-carboxyl group to alter the pharmacokinetic properties of Methotrexate. medchemexpress.com
In biological studies, this esterified form allows for the investigation of the role of the α-carboxyl group in the cellular uptake and cytotoxicity of Methotrexate. Studies have shown that protection of the α-carboxyl group can lead to reduced in vitro activity against certain cell lines, highlighting the importance of this functional group for the drug's biological function. medchemexpress.com Furthermore, comparing the biological activity of α-esters with γ-esters provides insights into the structure-activity relationships of Methotrexate and its analogues. nih.govacs.org For example, research has demonstrated that γ-esters of Methotrexate can exhibit potent antitumor activity, and the use of the α-tert-butyl ester as a synthetic precursor is instrumental in creating these targeted molecules. nih.gov
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 79640-70-3 | chemshuttle.comchemscene.com |
| Molecular Formula | C24H30N8O5 | chemscene.com |
| Molecular Weight | 510.55 g/mol | chemscene.com |
| SMILES | O=C(O)CCC@HC(OC(C)(C)C)=O | chemscene.com |
| Topological Polar Surface Area (TPSA) | 199.54 Ų | chemscene.com |
| logP | 1.5255 | chemscene.com |
| Hydrogen Bond Donors | 4 | chemscene.com |
| Hydrogen Bond Acceptors | 11 | chemscene.com |
| Rotatable Bonds | 9 | chemscene.com |
Properties
CAS No. |
79640-70-3 |
|---|---|
Molecular Formula |
C₂₄H₃₀N₈O₅ |
Molecular Weight |
510.55 |
Synonyms |
N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamic Acid 1-(1,1-Dimethylethyl) Ester |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Methotrexate α Tert Butyl Ester
Stereochemical Considerations in Synthesis and Derivatization
The stereochemistry of Methotrexate (B535133) α-tert-butyl ester is of paramount importance as the biological activity of methotrexate is highly dependent on its chiral centers. The L-configuration of the glutamate (B1630785) moiety is essential for its potent inhibitory activity against dihydrofolate reductase.
Impact of Synthetic Routes on Chiral Purity
The chosen synthetic pathway for the preparation of Methotrexate α-tert-butyl ester can significantly influence its chiral purity. The protection of the L-glutamic acid moiety as the acid-labile t-butyl ester is a strategic choice that helps in preventing certain side reactions like α-γ transpeptidation, which can occur via a cyclic imide intermediate. psu.edu The use of specific coupling reagents and reaction conditions during the formation of the amide bond between the p-methylaminobenzoyl group and the glutamate derivative is critical to minimize racemization.
Diastereomer Separation and Characterization
In instances where a mixture of diastereomers of methotrexate derivatives is formed, their separation and characterization are essential. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose. The use of chiral stationary phases (CSPs) is particularly effective in resolving enantiomers and diastereomers. For methotrexate and its derivatives, chiral columns such as Chirobiotic T have demonstrated excellent capabilities in separating the D- and L-enantiomers. nih.gov
The separation is typically optimized by carefully selecting the mobile phase composition. nih.gov Characterization of the separated diastereomers can be achieved using a combination of spectroscopic techniques, including NMR and mass spectrometry, to confirm their identity and stereochemical configuration.
Table 1: HPLC Conditions for Chiral Separation of Methotrexate Analogs
| Parameter | Condition | Reference |
| Stationary Phase | Chirobiotic T | nih.gov |
| Mobile Phase | Polar Organic | nih.gov |
| Detection | UV (303 nm) | nih.gov |
Racemization Studies During Esterification and Coupling
Racemization at the chiral center of the L-glutamate moiety is a potential risk during the synthesis of this compound, particularly during the esterification and peptide coupling steps. Studies have shown that the choice of coupling agents and the reaction conditions play a crucial role in maintaining the stereochemical integrity of the molecule. While no racemization was reported during certain derivatization procedures for related compounds, it is a critical parameter to monitor. researchgate.net The development of robust analytical methods, such as chiral HPLC, is therefore essential to assess the enantiomeric purity of the final product and to ensure that no significant racemization has occurred during the synthesis. nih.gov
Role of Methotrexate α Tert Butyl Ester in Prodrug Design and Conjugation Chemistry
Design Principles for Methotrexate (B535133) Prodrugs Leveraging α-Protection
The design of Methotrexate (MTX) prodrugs often involves the temporary protection of its α-carboxyl group, with the tert-butyl ester serving as a prominent example. This strategic modification is foundational to altering the parent drug's physicochemical and pharmacological characteristics, ultimately aiming for improved therapeutic outcomes.
Modulation of Pharmacological Properties via α-Carboxyl Protection
The rationale behind this approach lies in the understanding that the free α-carboxylate is crucial for the drug's mechanism of action. By masking this group, the prodrug has a lower affinity for its target, potentially reducing off-target toxicity during circulation. The ester is designed to be cleaved in the target environment, such as the acidic milieu of a tumor, releasing the active methotrexate.
Strategies for Controlled Release of Parent Methotrexate
A critical aspect of prodrug design is the controlled release of the active parent drug at the desired site of action. For methotrexate α-tert-butyl ester, this release is typically achieved through enzymatic or pH-dependent hydrolysis of the ester bond. The acidic environment often found in tumor tissues and within endosomes/lysosomes of cancer cells can facilitate the cleavage of the tert-butyl ester, liberating the active methotrexate. plos.orgnih.gov
Researchers have engineered various systems to exploit this. For example, pH-sensitive nanoparticles have been developed that release methotrexate more rapidly at a lower pH (5.5) compared to physiological pH (7.4). nih.gov This pH-dependent release mechanism is a key strategy for achieving site-specific drug activation, minimizing systemic exposure to the potent parent drug and thereby reducing its associated side effects. plos.orgnih.govnih.gov The stability of the ester linkage is a crucial factor, with studies indicating that the optimal stability for some polymeric methotrexate esters is in the pH range of 3-4. nih.gov
Conjugation of this compound to Macromolecular Carriers
The protected α-carboxyl group of this compound provides a strategic handle for its covalent attachment to various macromolecular carriers. This conjugation is a cornerstone of advanced drug delivery systems, aiming to improve the drug's solubility, prolong its circulation time, and achieve targeted delivery to pathological tissues.
Synthesis of Polymeric Conjugates (e.g., PEGylated, Dextran-based, Polylysine)
Methotrexate has been successfully conjugated to a variety of polymers to enhance its therapeutic properties. Polyethylene glycol (PEG), a hydrophilic and non-immunogenic polymer, is frequently used in a process known as PEGylation. nih.gov This modification can improve the pharmacokinetic profile of the drug. nih.govnih.gov Studies have involved the synthesis of methotrexate-PEG esters with varying molecular weights, demonstrating that such conjugates can be created. nih.gov
Dextran, a biocompatible polysaccharide, has also been explored as a carrier for methotrexate. mdpi.comresearchgate.net Additionally, polylysine (B1216035) dendrimers have been used to create conjugates where the protection of the α-carboxyl group of methotrexate was shown to be beneficial. medchemexpress.com These polymeric systems can be designed to form nanoparticles or micelles, further enhancing the drug's delivery characteristics. thno.org
Table 1: Examples of Polymeric Conjugates of Methotrexate
| Carrier | Linkage Type | Key Findings |
|---|---|---|
| Polyethylene Glycol (PEG) | Ester | Improved pharmacokinetic properties and solubility. nih.govnih.gov |
| Dextran | Not specified | Investigated for creating drug delivery systems. mdpi.comresearchgate.net |
| Polylysine Dendrimer | Amide | α-carboxyl protection enhanced systemic exposure and retained antitumor activity in vivo. medchemexpress.com |
Peptide-Mediated Conjugation Strategies
Peptides offer a versatile platform for drug delivery due to their ability to be designed for specific targeting and cell penetration. nih.govnih.gov Methotrexate has been conjugated to various peptides to enhance its delivery to cancer cells. nih.gov A common strategy involves using the free γ-carboxyl group of methotrexate for conjugation, while the α-carboxyl group is protected, often as a tert-butyl ester. pnas.org This selective conjugation ensures that the peptide is attached at a specific site, preserving the drug's ability to interact with its target once the protecting group is removed. pnas.org These peptide-drug conjugates can be designed to target specific receptors overexpressed on tumor cells, thereby increasing the concentration of the drug at the site of action. pnas.org
Site-Specific Attachment Through the Protected α-Carboxyl Group
The use of this compound allows for site-specific conjugation through the alternative reactive site, the γ-carboxyl group. With the α-position blocked, chemical reactions can be directed to the γ-carboxyl group of the glutamic acid moiety. This selective derivatization is crucial for creating well-defined conjugates where the drug is attached to the carrier in a controlled and reproducible manner. pnas.orgresearchgate.net
This site-specific attachment is advantageous because it ensures that after the cleavage of the prodrug linker and the α-tert-butyl ester, the released methotrexate molecule is in its fully active form. The ability to control the point of attachment is a significant advancement over random conjugation methods, which can lead to a heterogeneous mixture of products with variable efficacy. plos.orgnih.govpnas.org The deprotection of the α-tert-butyl ester can be achieved under relatively mild conditions, such as with trifluoroacetic acid, which is compatible with many peptide and macromolecular carriers. pnas.org
Mechanistic Investigations and Biological Response Studies in Non Clinical Models
Interactions with Dihydrofolate Reductase (DHFR) and Other Folate-Dependent Enzymes
Methotrexate (B535133) (MTX) functions as an antimetabolite by competitively inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and thymidylate, which are essential for DNA replication and cell division. e-crt.orgproteopedia.orgyoutube.com The affinity of MTX for DHFR is exceptionally high, with a dissociation constant (KD) in the nanomolar range, making the inhibition practically irreversible under physiological conditions. proteopedia.orgnih.gov The interaction is governed by the structural similarity of MTX to the enzyme's natural substrate, dihydrofolate. researchgate.netcreative-biolabs.com
The glutamate (B1630785) moiety of methotrexate possesses two carboxylic acid groups, designated α and γ, both of which can be chemically modified. Studies involving the synthesis and evaluation of various α- and γ-substituted amides, peptides, and esters of methotrexate have been instrumental in elucidating the contribution of each carboxyl group to DHFR binding. nih.gov
Research has established that the α-carboxyl group of the glutamate portion is a significant contributor to the binding of methotrexate to dihydrofolate reductase. nih.gov In contrast, the γ-carboxyl group does not appear to be as critical for this interaction. nih.gov This is demonstrated by the observation that derivatives in which the γ-carboxyl group is modified, for instance by creating γ-tert-butyl esters or linking lysine (B10760008) residues, retain a high affinity for DHFR. For example, γ-substitution with up to three lysine residues resulted in only a threefold decrease in DHFR inhibition in a cell-free assay, indicating that modifications at the γ-position are well tolerated for enzyme binding. nih.gov Similarly, the inhibitory activity of γ-tert-butyl methotrexate (γ-tBMTX) against purified DHFR from L1210 murine leukemia cells was found to be very close to that of its aminopterin (B17811) analog, γ-tert-butylaminopterin. nih.gov
Conversely, modification at the α-carboxyl position, such as in Methotrexate α-tert-Butyl Ester, is expected to have a more pronounced impact on DHFR binding due to the crucial role of this group in the enzyme-inhibitor interaction.
| Compound/Modification | Effect on DHFR Binding Affinity (Relative to Methotrexate) | Reference |
|---|---|---|
| α-Carboxyl Group Modification | Significantly reduces binding affinity | nih.gov |
| γ-Carboxyl Group Modification (e.g., γ-tert-butyl ester) | Binding is well-tolerated; minor reduction in affinity | nih.govnih.gov |
| γ-Substitution with Lysine (up to 3 residues) | Only a 3-fold decrease in inhibition | nih.gov |
The high-affinity binding of methotrexate to the active site of DHFR is a result of specific molecular interactions between the inhibitor and amino acid residues in the enzyme's binding pocket. researchgate.net The pteridine (B1203161) ring of MTX binds deep within the pocket, while the glutamate moiety is positioned closer to the entrance. nih.gov
The α-carboxylate of methotrexate is involved in a hydrogen-bonding network that stabilizes the complex. nih.gov This interaction is a key structural determinant for the tight binding of the inhibitor. Altering this group through esterification, as in this compound, disrupts this critical hydrogen-bonding capability, leading to a reduction in binding affinity. nih.gov
In contrast, the γ-carboxylate is less involved in direct, critical interactions for enzyme binding, allowing for chemical modifications at this position with minimal loss of inhibitory activity. nih.govnih.gov Studies on MTX-resistant DHFR variants have further underscored the importance of the interactions involving the glutamate moiety; for example, in an F31R/Q35E variant of human DHFR, which shows a >650-fold decrease in methotrexate affinity, the hydrogen-bonding network involving the α-carboxylate is notably altered. nih.gov
Cellular Uptake Mechanisms in Model Cell Lines
The cellular uptake of methotrexate is a critical factor for its cytotoxic effect. As an ionized and hydrophilic molecule at physiological pH, MTX has poor passive permeability across lipid cell membranes. nih.gov Therefore, its entry into cells is primarily mediated by carrier-mediated transport systems. nih.govnih.gov
At therapeutic concentrations, methotrexate is actively transported into mammalian cells predominantly by the reduced folate carrier (RFC), also known as SLC19A1. nih.govresearchgate.netresearchgate.net This transporter is the major import system for folates and antifolates into cells. nih.govnih.gov The expression level and functionality of RFC are key determinants of cellular sensitivity to methotrexate, and reduced RFC expression is a known mechanism of drug resistance. e-crt.orgnih.gov
Modification of the methotrexate molecule can significantly affect its recognition and transport by the RFC. Given the established importance of the α-carboxyl group for DHFR binding, it is plausible that this group also plays a role in the interaction with the RFC transporter. Esterification at the α-position, creating a bulkier, uncharged group like the tert-butyl ester, would likely hinder the ability of the molecule to be recognized and transported by the RFC.
Studies on γ-substituted derivatives have shown that modifications to the glutamate moiety can impede cellular uptake. For instance, γ-lysine derivatives of MTX, despite retaining good DHFR inhibitory activity, showed significantly decreased toxicity toward L1210 murine leukemia cells, suggesting that uptake across the cell membrane becomes more difficult. nih.gov This implies that alterations to the charge and structure of the glutamate portion interfere with efficient RFC-mediated transport.
While carrier-mediated transport is the primary route of entry at low concentrations, passive diffusion can become a relevant mechanism for methotrexate uptake at higher extracellular concentrations (>20 μM). nih.govplos.org Esterification of the carboxylic acid groups of methotrexate increases its lipophilicity, which is expected to enhance its ability to permeate cell membranes via passive diffusion.
This enhanced lipophilicity may allow esterified derivatives to bypass the primary RFC transport system. researchgate.net This could be particularly advantageous in overcoming drug resistance that arises from defective RFC transport. nih.gov For example, in MTX-resistant H35R0.3 cells, which have a transport defect, γ-lysine derivatives of MTX were only 3- to 7-fold less toxic than MTX, a much smaller difference than in transport-competent cells. nih.gov This suggests that these derivatives utilize an alternative entry mechanism, likely passive diffusion, to enter the cells. Similarly, γ-tert-butyl methotrexate showed only partial cross-resistance in cultured cells that were resistant to MTX due to a transport defect. nih.gov Therefore, this compound, due to its increased lipophilicity, is also expected to exhibit enhanced passive diffusion characteristics.
Modulation of Cellular Activity in In Vitro Systems
The ultimate biological effect of methotrexate derivatives is determined by the combination of their enzyme inhibitory potential, cellular uptake efficiency, and subsequent intracellular metabolism. In vitro studies using various cancer cell lines are essential for evaluating the cytotoxic activity of these compounds.
Research indicates that protecting the α-carboxyl group of methotrexate through esterification results in reduced in vitro cytotoxic activity. medchemexpress.com This reduction in potency is a direct consequence of the diminished binding affinity for the target enzyme, DHFR, as discussed in section 4.1.1.
In comparative studies, γ-ester derivatives have also shown reduced cytotoxicity compared to the parent compound. The growth inhibition of H35 rat hepatoma cells by γ-lysine derivatives was decreased 40- to 60-fold relative to MTX. nih.gov The toxicity toward L1210 murine leukemia cells decreased by up to 120-fold as the number of lysine residues at the γ-position increased from one to three. nih.gov This effect is attributed primarily to inefficient cellular uptake via the RFC. nih.gov Despite this, these derivatives can be effective in overcoming transport-related resistance. nih.govnih.gov While direct comparative data for this compound is limited, the critical role of the α-carboxyl group in DHFR binding suggests that its esterification would lead to a significant decrease in intrinsic cellular activity. nih.govmedchemexpress.com
| Compound | Cell Line | Observed In Vitro Effect | Reference |
|---|---|---|---|
| This compound (as part of a conjugate) | HT1080 | Reduced in vitro activity compared to the γ-unprotected conjugate | medchemexpress.com |
| γ-Lysine Derivatives of Methotrexate | L1210 Murine Leukemia | Up to 120-fold decrease in toxicity relative to MTX | nih.gov |
| γ-Lysine Derivatives of Methotrexate | H35 Rat Hepatoma | 40- to 60-fold decrease in growth inhibition relative to MTX | nih.gov |
| γ-tert-Butyl Methotrexate | MTX-resistant cells (transport defect) | Showed only partial cross-resistance, indicating ability to overcome transport defects | nih.gov |
In Vivo Mechanistic Studies in Animal Models (Non-Human)
In non-human animal models, the protection of the α-carboxyl group of Methotrexate with a tert-butyl ester has been shown to significantly alter the compound's pharmacokinetic profile. This modification is suggested to improve the circulatory half-life of Methotrexate-containing conjugates and reduce their accumulation in the liver. medchemexpress.comnih.gov
Studies involving dendrimer-conjugated forms of the drug revealed that the presence of the OtBu cap was critical for maintaining a long circulation time. nih.gov In contrast, dendrimers with an unprotected α-carboxyl group were subject to dramatically increased plasma clearance and significant deposition in the liver and spleen. nih.gov This demonstrates that masking the α-carboxyl group can prevent rapid clearance and non-specific tissue uptake, thereby enhancing systemic exposure of the drug conjugate. nih.gov
Despite its reduced activity in direct cell-based assays, this compound, when incorporated into a drug delivery system, has demonstrated significant anti-tumor activity in preclinical animal models. In a study using female Balb/c nu/nu mice bearing HT1080 human fibrosarcoma tumors, a dendrimer conjugated with the α-tert-butyl ester-protected Methotrexate was administered once per week for two weeks. medchemexpress.com The results showed a significant reduction in tumor growth. medchemexpress.comnih.gov
This in vivo efficacy highlights the success of the prodrug strategy. The enhanced systemic exposure and improved pharmacokinetic profile conferred by the ester group allow the compound to accumulate in tumor tissue, where it can be subsequently activated to exert its therapeutic effect.
Table 2: Efficacy of Protected Methotrexate Conjugate in HT1080 Tumor Model
| Animal Model | Tumor Type | Treatment | Result |
| Balb/c nu/nu mice | HT1080 (human fibrosarcoma) | OtBu-capped MTX conjugated dendrimer | 63% reduction in tumor size on day 12 medchemexpress.com |
This table summarizes the significant anti-tumor activity observed in a preclinical mouse model.
Comparative studies in animal models have underscored the advantages of the α-tert-butyl ester modification for in vivo applications. A key study compared a long-circulating dendrimer conjugated with OtBu-capped Methotrexate to an equivalent dendrimer conjugated with uncapped Methotrexate in tumor-bearing mice. nih.gov
The results were striking: the dendrimer with the protected this compound significantly reduced tumor growth. nih.gov Conversely, the dendrimer with the unprotected parent Methotrexate failed to reduce tumor growth. nih.gov This difference in outcome was not due to a lack of potency of the parent drug itself, but rather was attributed to the very rapid clearance of the conjugate with the exposed α-carboxyl group. nih.gov This finding suggests that for certain delivery strategies, protecting the α-carboxyl group is essential for retaining the conjugate in circulation long enough to achieve a therapeutic effect in vivo. medchemexpress.comnih.gov
Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental in isolating Methotrexate (B535133) α-tert-Butyl Ester from complex mixtures and evaluating its purity.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of methotrexate and its esters. nih.gov Isocratic and gradient elution methods using various stationary phases, most commonly C18 columns, are employed for separation. nih.govnih.gov The mobile phase composition is optimized to achieve good separation, with typical components including buffers like sodium phosphate (B84403) or sodium acetate (B1210297) and organic modifiers such as acetonitrile (B52724) or methanol. nih.govnih.govasianpubs.org
For quantification, UV detection is frequently utilized, with wavelengths typically set between 302 nm and 372 nm. nih.govscienceopen.com The choice of wavelength can be critical; for instance, some methods for total methotrexate quantification use 372 nm. scienceopen.comptfarm.pl The linearity of the method is established over a specific concentration range, and parameters like the limit of detection (LOD) and limit of quantification (LOQ) are determined to assess the method's sensitivity. nih.govscienceopen.comptfarm.pl For example, one HPLC-UV method reported an LOD and LOQ of 0.3150 µM and 1.050 µM, respectively, for total methotrexate analysis. nih.gov Another study using a Primesep 100 column reported an LOD of 34 ppb for methotrexate. sielc.com
It is important to note that the stability of esterified impurities of methotrexate, such as the α-tert-butyl ester, can be pH-dependent. To prevent hydrolysis during sample preparation, solvents like dimethyl sulfoxide (B87167) (DMSO) may be used. nih.govrhhz.net
Table 1: Exemplary HPLC Methods for Methotrexate and Related Compounds
| Parameter | Method 1 asianpubs.org | Method 2 nih.gov | Method 3 sielc.com |
| Column | Octadecylsilane (250 x 4.6 mm) | Kromasil-C18 | Primesep 100 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Tris-phosphate buffer (pH 5.7):methanol:acetonitrile (70:20:10) | 50 mM sodium acetate buffer (pH 3.6)-acetonitrile (89:11, v/v) | Acetonitrile/Water (50/50) with 20 mM Ammonium formate (B1220265) (pH 3.0) |
| Flow Rate | 1 mL/min | Not Specified | 1.0 mL/min |
| Detection | UV at 313 nm | UV at 307 nm | UV at 290 nm |
| Retention Time | 4.6 min (Methotrexate) | < 12 min (Methotrexate) | 6.12 min (Methotrexate) |
| Linearity Range | Not Specified | 0.025-5.00 µM | Not Specified |
| LOD/LOQ | 0.1 µM (Quantitation Limit) | 0.003 µM / 0.01 µM | 34 ppb (LOD) |
Advanced Hyphenated Techniques (e.g., LC-MS) for Structural Elucidation and Impurity Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the structural elucidation and impurity profiling of methotrexate and its derivatives. nih.govresearchgate.net These techniques provide high sensitivity and specificity, allowing for the identification and quantification of compounds even at very low concentrations. nih.govnih.gov
In LC-MS analysis, the separation is achieved by HPLC, and the detection is performed by a mass spectrometer. nih.gov Electrospray ionization (ESI) is a commonly used ionization source, often operated in positive ion mode for methotrexate and its esters. jlabphy.org The mass spectrometer provides information on the molecular weight of the analyte and its fragments, which is crucial for structural identification. nih.gov For instance, high-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, aiding in the determination of the elemental composition of impurities. nih.gov
LC-MS/MS, particularly in the multiple reaction monitoring (MRM) mode, offers enhanced selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov This is highly valuable for quantifying analytes in complex matrices and for impurity profiling, where structurally similar compounds need to be distinguished. nih.govnih.gov Studies have successfully used LC-MS/MS to identify and quantify various impurities in methotrexate drug substances, including esterified impurities. nih.govresearchgate.net
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques are indispensable for the definitive structural confirmation and quantification of Methotrexate α-tert-Butyl Ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation of organic molecules, including this compound. rsc.org Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. rsc.org
The chemical shifts, coupling constants, and signal integrations in an NMR spectrum allow for the precise assignment of each atom in the molecular structure. nih.gov For instance, the presence and position of the tert-butyl group in this compound can be confirmed by a characteristic singlet in the ¹H NMR spectrum. rsc.org Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and between protons and carbons, further solidifying the structural assignment. nih.gov NMR is also used to distinguish between isomers, such as the α- and γ-esters of methotrexate. rsc.org
Table 2: Representative ¹H NMR Chemical Shifts for Methotrexate
| Proton | Chemical Shift (ppm) in DMSO-d₆ |
| H7 | ~8.5 |
| H11, H15 | ~7.7 |
| H12, H14 | ~6.8 |
| N10-CH₃ | ~3.2 |
| Glutamate (B1630785) Protons | Various shifts in the 1.8-4.3 range |
Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions. Data derived from various sources. researchgate.nethmdb.cadrugbank.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a vital analytical technique for determining the molecular weight and probing the structure of this compound. rsc.org It provides the mass-to-charge ratio (m/z) of the molecular ion, which directly corresponds to the molecular weight of the compound. nih.gov
Furthermore, fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), yields a characteristic pattern of fragment ions. nih.gov This fragmentation pattern serves as a "fingerprint" for the molecule, allowing for its identification and structural elucidation. The fragmentation of methotrexate and its esters typically involves the cleavage of the amide bonds and other labile parts of the molecule. researchgate.net By analyzing the masses of the fragments, the connectivity of the different structural components can be deduced. rsc.org This is particularly useful in distinguishing between isomeric forms, such as the α- and γ-tert-butyl esters, which can exhibit different fragmentation pathways. rsc.org
UV-Visible Spectrophotometry for Quantification and Purity
UV-Visible spectrophotometry is a simple, cost-effective, and widely used method for the quantification and purity assessment of methotrexate and its derivatives. ptfarm.plijtsrd.com The technique is based on the principle that the compound absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. ijtsrd.com
Methotrexate exhibits a characteristic UV spectrum with a maximum absorbance (λmax) typically around 303 nm in phosphate buffer. ijtsrd.comhrpub.org However, the λmax can shift depending on the solvent and pH. For instance, in 0.1 M sodium bicarbonate, absorbance at 372 nm has been used for quantification. ptfarm.pl
For quantitative analysis, a calibration curve is constructed by plotting the absorbance of a series of standard solutions of known concentrations against their respective concentrations. ijtsrd.comijpcbs.com This curve is then used to determine the concentration of the analyte in an unknown sample. The method's linearity, accuracy, and precision are validated according to established guidelines. ijtsrd.comhrpub.org For example, a UV spectrophotometric method for methotrexate showed linearity in the concentration range of 2-10 µg/mL. ijtsrd.com
Development and Optimization of Analytical Methods for this compound Employing Quality by Design Principles
The development of robust and reliable analytical methods for the characterization and quantification of drug substances and their related compounds is a cornerstone of pharmaceutical development and quality control. For this compound, a key intermediate and prodrug form of Methotrexate, the application of Quality by Design (QbD) principles in analytical method development ensures a thorough understanding of the method's capabilities and limitations, leading to a more robust and reliable analytical procedure. americanpharmaceuticalreview.comchromatographyonline.com This systematic approach moves away from the traditional one-factor-at-a-time (OFAT) experimentation towards a more comprehensive, multivariate understanding of the factors influencing method performance. researchgate.netnih.gov
The primary goal of applying Analytical QbD (AQbD) is to design a method that consistently meets its predefined objectives throughout its lifecycle. chromatographyonline.com This involves identifying and controlling the sources of variability that could affect the quality of the analytical results. americanpharmaceuticalreview.com For this compound, this is particularly crucial for ensuring accurate quantification, impurity profiling, and stability assessment.
A typical AQbD workflow for developing an analytical method, such as a High-Performance Liquid Chromatography (HPLC) method, for this compound would involve the following key stages:
Defining the Analytical Target Profile (ATP): The first step is to establish the goals of the analytical method. This includes defining what needs to be measured (the analyte), the expected concentration range, the required specificity, accuracy, and precision. For instance, the ATP for an HPLC method for this compound might be to accurately quantify the main compound and separate it from its parent drug, Methotrexate, and other potential process-related impurities or degradation products.
Critical Quality Attribute (CQA) Identification: Based on the ATP, the Critical Quality Attributes of the analytical method are identified. These are the performance characteristics that must be controlled to ensure the method is fit for its intended purpose. For an HPLC method, CQAs would include resolution between adjacent peaks, peak tailing, theoretical plates, and sensitivity (Limit of Detection and Limit of Quantification). researchgate.netresearchgate.net
Risk Assessment: A risk assessment is performed to identify the method parameters that are most likely to impact the CQAs. Tools such as Ishikawa (fishbone) diagrams or Failure Mode and Effects Analysis (FMEA) can be used to systematically evaluate potential risks. For an HPLC method for this compound, critical method parameters (CMPs) could include the type of stationary phase, mobile phase composition (organic solvent ratio, pH, buffer concentration), column temperature, and flow rate. chromatographyonline.comresearchgate.net
Design of Experiments (DoE): Instead of the traditional OFAT approach, DoE is employed to systematically and efficiently study the effects of multiple CMPs and their interactions on the CQAs. nih.gov Experimental designs such as full factorial, fractional factorial, or response surface designs (e.g., Box-Behnken or Central Composite Design) can be utilized. researchgate.netresearchgate.net This approach allows for the creation of a mathematical model that describes the relationship between the CMPs and the CQAs.
Method Optimization and Control Strategy: The data from the DoE is analyzed to identify the optimal operating conditions that provide the desired method performance. This leads to the establishment of a Method Operable Design Region (MODR), which is a multidimensional space of operating parameters within which the method is known to perform robustly. americanpharmaceuticalreview.com A control strategy is then defined to ensure the method consistently operates within this design space.
Illustrative Research Findings for a QbD-based HPLC Method for this compound
While specific literature on the QbD-based development of an analytical method for this compound is not extensively available, we can extrapolate from the numerous studies on Methotrexate and its derivatives. researchgate.netresearchgate.netnih.gov The following tables illustrate the kind of detailed findings that would be generated from such a study.
Table 1: Critical Method Parameters and their Investigated Ranges
| Critical Method Parameter (CMP) | Investigated Range | Justification for Selection |
| Mobile Phase: Acetonitrile (%) | 20 - 40% | Affects the retention time and resolution of the hydrophobic ester. |
| Mobile Phase: Buffer pH | 3.0 - 5.0 | Influences the ionization state and peak shape of methotrexate and related compounds. researchgate.net |
| Column Temperature (°C) | 25 - 40°C | Can impact peak shape, resolution, and analysis time. |
| Flow Rate (mL/min) | 0.8 - 1.2 mL/min | Affects retention time, resolution, and column pressure. |
Table 2: Critical Quality Attributes and their Acceptance Criteria
| Critical Quality Attribute (CQA) | Acceptance Criteria |
| Resolution (Rs) between this compound and Methotrexate | > 2.0 |
| Tailing Factor (Tf) for this compound | ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| Retention Time (Rt) of this compound | 5 - 10 minutes |
Table 3: Optimized Chromatographic Conditions and System Suitability Results
| Parameter | Optimized Condition | System Suitability Result |
| Column | C18, 250 mm x 4.6 mm, 5 µm | - |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 4.0) (35:65 v/v) | - |
| Flow Rate | 1.0 mL/min | - |
| Detection Wavelength | 303 nm | - |
| Column Temperature | 35°C | - |
| Injection Volume | 10 µL | - |
| System Suitability | ||
| Retention Time (min) | 7.8 | %RSD < 1.0 |
| Resolution (Rs) | 3.5 | > 2.0 |
| Tailing Factor (Tf) | 1.2 | < 1.5 |
| Theoretical Plates (N) | 5500 | > 2000 |
Computational and Theoretical Chemistry Studies
Molecular Modeling of Interactions with Biological Targets (e.g., DHFR)
Dihydrofolate reductase (DHFR) is the primary molecular target for Methotrexate (B535133) and its analogues. Molecular modeling studies help elucidate the binding interactions between these inhibitors and the enzyme's active site.
The parent compound, Methotrexate (MTX), binds tightly to DHFR, and its conformation within the enzyme's active site is well-characterized. Theoretical calculations using empirical force-field and quantum mechanical methods have determined the conformational preferences of MTX. nih.gov When bound to DHFR from L. casei, MTX adopts a conformation with bridge-system torsion angles (τ1, τ2) of approximately -157° and 57°, respectively. nih.gov This bound conformation comes at a cost of about 2.0 kcal/mole in conformational-strain energy, which is paid for by the free energy of binding. nih.gov
The introduction of a bulky tert-butyl ester group at the α-carboxyl position, creating Methotrexate α-tert-Butyl Ester, modifies a key interaction point. The α-carboxyl group of MTX is crucial for its activity, and esterification at this site generally leads to a decrease in affinity for DHFR. medchemexpress.comebi.ac.uk Studies comparing various alkyl esters of Methotrexate have shown that α-esters are less potent inhibitors of DHFR than their corresponding γ-ester counterparts and the parent MTX. ebi.ac.uk The inhibitory activity of α-alkyl esters against DHFR was found to decrease as the alkyl chain length increased from butyl to hexadecyl. ebi.ac.uk This suggests that the steric bulk of the ester group at the alpha position may hinder optimal binding within the DHFR active site.
| Compound | Relative DHFR Affinity |
|---|---|
| Methotrexate (MTX) | Highest |
| Methotrexate γ-Esters | Intermediate |
| Methotrexate α-Esters | Lowest |
Conformational Analysis and Structure-Activity Relationship (SAR) Derivation
Conformational analysis investigates the spatial arrangement of atoms in a molecule and their influence on its energy and properties. For Methotrexate and its derivatives, the conformation around the bridge connecting the pteridine (B1203161) ring and the benzoylglutamate moiety is critical for biological activity.
The conformational preferences of Methotrexate are characterized by a preference for a trans, gauche arrangement of the bridge torsion angles (τ1, τ2). nih.gov The addition of the α-tert-butyl ester group introduces significant steric bulk and changes the electronic character of the glutamate (B1630785) tail by neutralizing one of its carboxyl groups. This modification directly impacts the molecule's interaction with biological targets and transport proteins.
Structure-activity relationship (SAR) studies on Methotrexate esters have revealed a fascinating and divergent trend. ebi.ac.uk While increasing the length and bulk of the alkyl chain in the α-ester series decreases DHFR affinity, it paradoxically increases cytotoxicity against human leukemic lymphoblasts (CEM cells) in culture. ebi.ac.uk This suggests that the mechanism of action for the ester derivatives is not solely dependent on DHFR inhibition but also involves other factors, such as cellular uptake and retention. The increased lipophilicity conferred by the ester group likely enhances the compound's ability to cross cell membranes.
Quantitative structure-activity relationship (2D-QSAR) modeling for a series of MTX analogues identified the octanol/water partition coefficient, hydrophobicity, and negative charge as three key factors influencing their affinity for the multidrug resistance-associated protein 2 (Mrp2). nih.gov Further 3D-QSAR analysis identified a pharmacophore model with two hydrophobes, two aromatic rings, and a negative ionizable group as critical for binding affinity. nih.gov The esterification at the α-carboxyl position in this compound directly modifies two of these features: it increases hydrophobicity and removes a negative ionizable group.
| Alkyl Chain Length | Relative DHFR Affinity | Relative Cytotoxicity |
|---|---|---|
| C4 (Butyl) | Highest among esters | Lowest among esters |
| C8 (Octyl) | Lower | Higher |
| C12 (Dodecyl) | Lower | Higher |
| C16 (Hexadecyl) | Lowest among esters | Highest among esters |
Data derived from trends described in research. ebi.ac.uk
In Silico Prediction of Biological Properties (e.g., transport, enzymatic cleavage)
In silico methods are used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. For this compound, these predictions focus on how the ester modification affects its transport across cell membranes and its susceptibility to enzymatic action.
Transport: The transport of Methotrexate into cells is a critical determinant of its efficacy and is often mediated by folate transporters. Resistance to MTX can arise from defective transport. ebi.ac.uknih.gov In silico models and experimental data suggest that increasing the lipophilicity of MTX derivatives by esterification can facilitate transport, potentially overcoming this resistance mechanism. ebi.ac.uk However, the neutralization of the α-carboxyl group, a key feature for recognition by some transporters like rMrp2, could alter the transport pathway. nih.gov The protection of the α-carboxyl group may also improve the circulatory half-life of related drug conjugates. medchemexpress.com
Enzymatic Cleavage and Metabolism: A key metabolic pathway for Methotrexate within cells is polyglutamylation, where additional glutamate residues are added to the γ-carboxyl group. This process traps the drug inside the cell. In contrast, studies on the related compound, γ-tert-butyl Methotrexate (TBM), showed that it was not metabolized via polyglutamylation in CEM human leukemic cells. nih.gov It is highly probable that this compound would similarly resist polyglutamylation due to the modification of the glutamate tail.
Another metabolic consideration is detoxification by enzymes like hepatic aldehyde oxidase, which converts MTX to its less active 7-hydroxy derivative. Interestingly, in vitro experiments with rabbit liver aldehyde oxidase showed that TBM was a more efficient substrate than MTX, with a lower Km and a higher Vmax. nih.gov This suggests that tert-butyl esters of Methotrexate might be more readily detoxified by this pathway, which could have implications for their therapeutic index. nih.gov However, neither MTX nor TBM was oxidized in intact CEM or CEM/MTX cells, indicating that this metabolic pathway may be tissue- or cell-type specific. nih.gov
| Property | Methotrexate (MTX) | Methotrexate tert-Butyl Esters (Predicted/Observed for γ-Ester) | Reference |
|---|---|---|---|
| Polyglutamylation in CEM cells | Extensive | Not metabolized/unlikely | nih.gov |
| Substrate for Hepatic Aldehyde Oxidase | Yes | Yes, more efficient substrate than MTX | nih.gov |
| Cellular Retention | High (due to polyglutamylation) | High (despite lack of polyglutamylation) | nih.gov |
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Pathways
The synthesis of methotrexate (B535133) α-tert-butyl ester is a critical step that influences its potential for large-scale production and application in more complex molecular architectures. While methods exist, future research is directed towards creating more efficient, scalable, and regioselective synthetic routes.
Current synthetic strategies often involve the protection of the α-carboxyl group of a glutamic acid derivative before its conjugation with the pteroic acid moiety of methotrexate. One established method involves reacting 4-(methylamino)benzoic acid with a derivative of L-glutamic acid that is partially protected as the mono-tert-butyl ester, followed by subsequent steps to complete the methotrexate structure. researchgate.net Another approach describes the regiospecific synthesis by coupling methotrexate-α-tert-butyl ester with other molecules, implying the prior successful synthesis of the ester itself. researchgate.net
Future research could focus on:
Enzymatic Synthesis: Exploring enzymatic or chemo-enzymatic approaches could offer high regioselectivity under mild reaction conditions, minimizing side reactions and the formation of impurities.
| Synthetic Approach | Description | Key Research Goal |
| Stepwise Synthesis | Involves the initial preparation of L-glutamic acid α-tert-butyl ester, which is then coupled with other precursors to build the final methotrexate derivative. researchgate.net | Improve yields and reduce the number of protection/deprotection steps. |
| Direct Esterification | Aims to directly esterify the α-carboxyl group of methotrexate. nih.gov | Achieve high regioselectivity to avoid esterification at the γ-carboxyl position. |
| Convergent Routes | The pteroyl and glutamate (B1630785) parts are made separately and then joined. researchgate.net | Enhance the efficiency of the final, often low-yielding, coupling step. |
Advanced Prodrug Strategies and Targeted Delivery Mechanisms
The primary rationale for creating Methotrexate α-tert-butyl ester is its function as a prodrug. The ester linkage masks a key functional group, rendering the molecule temporarily inactive and altering its delivery profile. Research in this area focuses on leveraging this modification for enhanced therapeutic outcomes.
The α-carboxyl group of methotrexate is a critical structural determinant for its transport into cells and its binding to the target enzyme, dihydrofolate reductase (DHFR). researchgate.net By capping this group with a tert-butyl ester, the resulting prodrug (OtBu-MTX) exhibits reduced in vitro activity. medchemexpress.com This reduced potency is advantageous for targeted delivery, as the drug remains largely inert until the ester is cleaved, releasing the active methotrexate, ideally at the site of disease. This strategy aims to improve the circulatory half-life and reduce off-target accumulation, such as in the liver. medchemexpress.com
Future research avenues include:
Stimuli-Responsive Cleavage: Designing systems where the tert-butyl ester is cleaved by specific stimuli present in the target microenvironment, such as lower pH in tumors or specific enzymes that are overexpressed in diseased tissues. nih.gov
Conjugation to Targeting Moieties: Using this compound as a building block for more complex drug delivery systems. It can be conjugated to polymers, nanoparticles, or targeting ligands. For instance, it has been incorporated into PEGylated polylysine (B1216035) dendrimers, where the capping of the α-carboxyl group was shown to significantly reduce tumor growth in animal models. medchemexpress.com
Bone-Targeted Prodrugs: A novel bone-targeted prodrug has been developed where methotrexate is esterified at the α-carboxyl position and linked to a hydroxybisphosphonate vector. nih.gov This design aims to concentrate the drug in bone tissues, with the ester linkage allowing for gradual release of active methotrexate, thereby enhancing local effects while minimizing systemic toxicity. nih.gov
| Feature | Methotrexate (MTX) | This compound (OtBu-MTX) | Research Implication |
| α-Carboxyl Group | Free and ionized | Masked by tert-butyl group | Reduced cellular uptake and enzyme binding until cleavage. researchgate.net |
| In Vitro Activity | High | Low | Indicates successful prodrug formation, with activity dependent on ester hydrolysis. medchemexpress.com |
| Therapeutic Strategy | Systemic administration | Targeted delivery and controlled release | Allows for conjugation to delivery systems to improve half-life and reduce systemic exposure. nih.govmedchemexpress.com |
| Antitumor Activity | Potent | Retained in vivo when part of a larger conjugate, with significant tumor reduction. medchemexpress.com | Demonstrates the viability of the prodrug approach for effective cancer therapy. |
Deeper Elucidation of Molecular Mechanisms in Complex Biological Systems
While the fundamental mechanism of methotrexate is the inhibition of dihydrofolate reductase (DHFR), the introduction of the α-tert-butyl ester group significantly alters its interaction with biological systems. pharmgkb.orgmdpi.com A deeper understanding of these altered mechanisms is crucial for optimizing its therapeutic use.
Methotrexate enters cells through transporters like the reduced folate carrier (RFC) and subsequently undergoes polyglutamation, a process that traps the drug inside the cell and enhances its inhibitory activity. researchgate.netnih.gov The free α-carboxyl group is essential for these processes. Esterification at this position is expected to interfere with both cellular uptake and polyglutamation. researchgate.net Research has shown that related ester-modified methotrexate derivatives, such as the γ-tert-butyl ester, are not polyglutamylated within cells but can still accumulate and retain activity, suggesting an alternative mechanism for retention and action. nih.gov
Unexplored avenues for research include:
Cellular Uptake and Efflux: Investigating the precise mechanisms by which this compound (or conjugates containing it) enters and exits cells. Does it utilize different transporters than the parent drug, or does it rely on passive diffusion or endocytosis when part of a larger nanoparticle?
Ester Cleavage Dynamics: Identifying the specific enzymes (esterases) responsible for hydrolyzing the tert-butyl ester bond in vivo and characterizing their expression levels in target tissues versus healthy tissues. The rate and location of this cleavage are paramount to the prodrug's efficacy and safety profile.
Overcoming Drug Resistance: Exploring whether the altered uptake and metabolic pathways of the ester prodrug can help overcome established mechanisms of methotrexate resistance, such as impaired transport or reduced polyglutamation. nih.govnih.gov
Integration with Emerging Research Paradigms in Chemical Biology
This compound serves as a valuable chemical tool for probing biological systems and advancing chemical biology research. Its well-defined chemical modification allows for precise studies of drug activation, delivery, and mechanism of action.
Emerging paradigms where this compound could be integrated include:
Theranostic Systems: Incorporating the this compound into theranostic platforms. For example, it could be co-loaded into nanoaggregates with fluorescent molecules, allowing for simultaneous drug delivery and imaging of cellular uptake and drug release. frontiersin.orgnih.gov The cleavage of the ester could be designed to trigger a fluorescent signal, providing a real-time readout of drug activation.
Combinatorial Prodrugs: Designing amphiphilic prodrugs where this compound acts as the hydrophilic head, linked to a different, hydrophobic drug. Such constructs can self-assemble into nanoparticles, providing a platform for co-delivering multiple therapeutic agents with synergistic effects. nih.gov
Systems Biology of Drug Action: Using the prodrug to study the systems-level response to controlled methotrexate exposure. By controlling the location and timing of methotrexate release from its ester prodrug, researchers can gain more precise insights into the downstream metabolic and signaling pathways affected by DHFR inhibition in specific cell types or tissues.
By pursuing these research directions, the scientific community can fully explore the potential of this compound, moving beyond its current applications to develop next-generation targeted therapies and advanced tools for chemical biology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
